Mevociclib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action:

- Mevociclib functions by inhibiting CDKs, a family of enzymes that play a crucial role in cell cycle regulation. CDKs control the transition between different phases of the cell cycle, ensuring orderly cell division.

- By inhibiting CDKs, mevociclib disrupts the cell cycle, leading to cell cycle arrest and ultimately preventing the uncontrolled proliferation of cancer cells.

Areas of Research:

- Breast Cancer: A significant portion of research on mevociclib focuses on its application in breast cancer, particularly hormone receptor-positive breast cancer. Studies have evaluated mevociclib's efficacy in combination with other therapies, such as endocrine therapy (hormone therapy) for breast cancer treatment.

- Other Cancers: Research is ongoing to explore the potential of mevociclib in other malignancies, including lung cancer, endometrial cancer, and mantle cell lymphoma. These studies are investigating mevociclib's efficacy as a monotherapy or in combination with other chemotherapeutic agents. , ,

Clinical Trials:

Mevociclib, also known as SY-1365, is a selective and potent covalent inhibitor of cyclin-dependent kinase 7 (CDK7). It is recognized for its ability to inhibit cell cycle progression and transcriptional regulation, making it a promising candidate for cancer therapy. The chemical formula of Mevociclib is C31H35ClN8O2, and it has a molecular weight of approximately 586.26 g/mol . This compound is particularly noted for its role in targeting the CDK7 enzyme, which is crucial for the phosphorylation of other cyclin-dependent kinases and RNA polymerase II, thereby influencing gene expression and cell proliferation .

- Mevociclib acts as a selective inhibitor of CDK7, a critical enzyme involved in RNA polymerase II (RNAPII) transcription [, ].

- CDK7 phosphorylates the C-terminal domain of the largest subunit of RNAPII, which is essential for efficient transcription and cell proliferation [].

- By inhibiting CDK7, Mevociclib disrupts RNAPII transcription, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells [].

- Information regarding the specific hazards and toxicity of Mevociclib is limited due to the discontinuation of its development.

- However, as a CDK7 inhibitor, it may have potential side effects associated with disrupting normal cellular processes.

Mevociclib exhibits significant biological activity, particularly in cancer models. Its selective inhibition of CDK7 leads to reduced phosphorylation of key proteins involved in cell cycle regulation and transcription, such as cyclin-dependent kinases 1, 2, and 4. In preclinical studies, Mevociclib has demonstrated anti-proliferative effects across various cancer types, including estrogen receptor-positive breast cancer and acute myeloid leukemia . Additionally, it has been shown to enhance apoptosis in therapy-resistant cancer cells by modulating signaling pathways associated with tumor growth and survival .

The synthesis of Mevociclib involves several steps that typically include the use of advanced organic chemistry techniques. One reported method utilizes hexafluoroisopropanol and trifluoromethanesulfonic acid to facilitate reactions leading to the formation of the compound. The process includes monitoring reactions through thin-layer chromatography to ensure purity and yield . Additionally, structural modifications have been explored to optimize its potency and selectivity against CDK7.

Mevociclib is primarily investigated for its applications in oncology as a therapeutic agent targeting various cancers. Its ability to inhibit CDK7 makes it suitable for treating tumors that exhibit resistance to conventional therapies. Clinical trials are ongoing to evaluate its efficacy in combination with other treatments for metastatic breast cancer and other malignancies . Beyond oncology, there is potential for Mevociclib's application in studying transcriptional regulation and cell cycle dynamics in various biological systems.

Interaction studies involving Mevociclib have revealed its specificity towards CDK7 compared to other cyclin-dependent kinases. These studies often employ biochemical assays to assess binding affinity and inhibition kinetics. For instance, Mevociclib has shown a Ki value of 17.4 nM for CDK7, indicating high potency . Furthermore, research has indicated that Mevociclib can alter the dynamics of RNA polymerase II phosphorylation, affecting gene expression profiles within cancer cells .

Mevociclib shares structural similarities with several other compounds that also target cyclin-dependent kinases. Below is a comparison highlighting its uniqueness:

| Compound Name | Target Kinase | Selectivity | Notable Features |

|---|---|---|---|

| THZ1 | CDK7 | High | Covalent inhibitor; alters RNA polymerase dynamics |

| ICEC0942 | CDK7 | Moderate | Orally bioavailable; used in various cancer models |

| Samuraciclib | CDK7 | High | Demonstrated efficacy in combination therapies |

| SY-5102 | CDK9 | High | Selective for CDK9; different target than Mevociclib |

Mevociclib's unique feature lies in its covalent binding mechanism and its specific targeting of CDK7 among other kinases, which distinguishes it from non-covalent inhibitors like ICEC0942 or other selective inhibitors targeting different kinases such as CDK9 . This specificity may provide advantages in clinical settings where precise modulation of transcriptional control is required for effective cancer treatment.

Molecular Formula and Weight

Mevociclib exhibits a complex molecular structure with the molecular formula C₃₁H₃₅ClN₈O₂ and a molecular weight of 587.12 grams per mole [1] [2]. The compound is assigned the Chemical Abstracts Service registry number 1816989-16-8 and is catalogued in the PubChem database under the identifier 118426108 [1]. The exact mass and monoisotopic mass are both calculated as 586.2571501 daltons [1].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₁H₃₅ClN₈O₂ | PubChem [1] |

| Molecular Weight | 587.12 g/mol | PubChem/NewDrugApprovals [1] [2] |

| CAS Registry Number | 1816989-16-8 | PubChem [1] |

| PubChem Compound Identifier | 118426108 | PubChem [1] |

| Exact Mass | 586.2571501 Da | PubChem [1] |

| Monoisotopic Mass | 586.2571501 Da | PubChem [1] |

Structural Characteristics

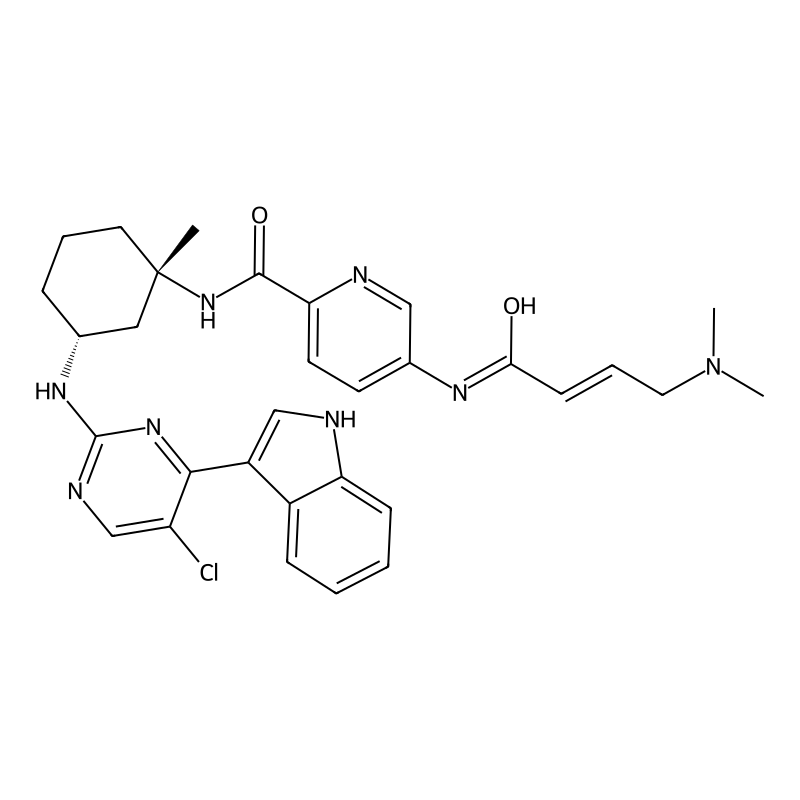

Mevociclib possesses a sophisticated molecular architecture characterized by multiple heterocyclic ring systems and chiral centers [1] [12]. The compound contains a total of 42 heavy atoms with a formal charge of zero [1]. The molecular complexity score of 952 indicates the intricate nature of its structural framework [1].

The compound features four hydrogen bond donor sites and seven hydrogen bond acceptor sites, contributing to its potential for intermolecular interactions [1]. The structure includes nine rotatable bonds, providing conformational flexibility [1]. The topological polar surface area measures 128 square angstroms, which influences its permeability characteristics [1].

Mevociclib exhibits absolute stereochemistry with two defined atom stereocenters and one defined bond stereocenter [1] [12]. The presence of one E/Z center adds to the stereochemical complexity of the molecule [12]. The compound displays unspecified optical activity according to current classification systems [12].

International Union of Pure and Applied Chemistry Nomenclature

The complete International Union of Pure and Applied Chemistry name for mevociclib is N-[(1S,3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-1-methylcyclohexyl]-5-[[(E)-4-(dimethylamino)but-2-enoyl]amino]pyridine-2-carboxamide [1] [2]. This systematic nomenclature reflects the compound's complex structure, incorporating the specific stereochemical designations (1S,3R) for the cyclohexyl ring system and the E-configuration for the butenoyl side chain [1] [2].

Alternative nomenclature includes N-((1S,3R)-3-(5-chloro-4-(1H-indol-3-yl)pyrimidin-2-ylamino)-1-methylcyclohexyl)-5-((E)-4-(dimethylamino)but-2-enamido)picolinamide [2]. The InChI key SCJNYBYSTCRPAO-LXBQGUBHSA-N provides a unique digital identifier for the compound structure [1].

Physical and Chemical Properties

Solubility Parameters

The calculated octanol-water partition coefficient (XLogP3-AA) for mevociclib is 4.2, indicating moderate lipophilicity [1]. This value suggests that the compound exhibits favorable characteristics for membrane permeability while maintaining sufficient aqueous solubility for biological activity [1]. The high molecular weight and complex structure contribute to specific solubility characteristics that must be considered in formulation development.

The presence of multiple nitrogen atoms and amide functionalities provides hydrogen bonding capacity, which influences solubility in polar solvents [1]. The indole and pyrimidine ring systems contribute to the aromatic character of the molecule, affecting its interaction with various solvent systems [1].

Stability Conditions

Research on related cyclin-dependent kinase inhibitors provides insights into stability considerations for compounds of this structural class [9]. Stability studies on similar pharmaceutical compounds have demonstrated that such molecules can maintain integrity under controlled storage conditions [9]. The complex aromatic ring systems and amide linkages in mevociclib require careful consideration of environmental factors that may affect molecular stability [9].

Temperature-dependent stability characteristics have been observed in structurally related compounds, with optimal preservation typically achieved at reduced temperatures [9]. The presence of multiple functional groups necessitates protection from conditions that could promote degradation pathways [9].

Crystalline Properties

The crystalline properties of mevociclib have not been extensively characterized in the available literature. However, the molecular structure suggests potential for polymorphic behavior given the presence of multiple hydrogen bonding sites and conformational flexibility [1]. The compound's stereochemical complexity and molecular weight indicate that crystalline forms may exhibit specific packing arrangements that influence physical properties [1].

The presence of aromatic ring systems and amide functionalities suggests potential for intermolecular interactions that could stabilize specific crystal forms [1]. Further investigation of polymorphic behavior would be necessary to fully characterize the solid-state properties of mevociclib [1].

Synthetic Pathways and Methods

Mevociclib, identified as compound 264 in patent WO2015154039A2, represents a sophisticated synthetic target requiring multi-step construction [1]. The compound was developed through systematic medicinal chemistry optimization to achieve selective cyclin-dependent kinase 7 inhibition [2] [6]. The synthetic approach involves the assembly of the pyrimidine-indole core structure with subsequent attachment of the cyclohexyl and pyridine-carboxamide moieties [2].

The synthesis requires careful stereochemical control to establish the (1S,3R)-configuration of the cyclohexyl ring system [2]. The incorporation of the chlorinated pyrimidine ring with the indole substituent represents a key step in the synthetic sequence [2]. The final coupling reactions involve amide bond formation to attach the dimethylamino-butenoyl side chain with E-stereochemistry [2].

Synthetic methodologies for related cyclin-dependent kinase inhibitors provide precedent for the construction of such complex molecular architectures [18] [20]. The development of efficient synthetic routes for this compound class has involved optimization of coupling reactions, stereochemical control, and purification protocols [18] [20].

Structural Relationships to Other Cyclin-Dependent Kinase Inhibitors

Mevociclib belongs to the cyclin-dependent kinase inhibitor family but exhibits distinct structural features compared to other approved inhibitors in this therapeutic class [2] [4]. While palbociclib, ribociclib, and abemaciclib target cyclin-dependent kinase 4 and 6, mevociclib demonstrates selectivity for cyclin-dependent kinase 7 [2] [4].

| Compound | Cyclin-Dependent Kinase Target | Core Structure | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|---|

| Mevociclib | Cyclin-Dependent Kinase 7 | Pyrimidine-indole-cyclohexyl | C₃₁H₃₅ClN₈O₂ | 587.12 | Indole ring, chloropyrimidine, chiral cyclohexyl [1] [2] |

| Palbociclib | Cyclin-Dependent Kinase 4/6 | Pyrido[2,3-d]pyrimidine | C₂₄H₂₉N₇O₂ | 447.54 | Cyclopentyl ring, piperazine linker [4] |

| Ribociclib | Cyclin-Dependent Kinase 4/6 | Pyrrolo[2,3-d]pyrimidine | C₂₃H₃₀N₈O | 434.54 | Pyrrolo ring, piperazine linker [4] |

| Abemaciclib | Cyclin-Dependent Kinase 4/6 | Benzimidazole-pyrimidine | C₂₇H₃₂F₂N₈ | 506.59 | Fluorinated benzimidazole, piperidine [4] |

The structural architecture of mevociclib differs significantly from the cyclin-dependent kinase 4/6 inhibitors through its incorporation of an indole ring system and a chiral cyclohexyl framework [1] [2]. The presence of the chlorinated pyrimidine core distinguishes it from the pyrrolo and pyrido ring systems found in ribociclib and palbociclib respectively [4]. The molecular weight of 587.12 grams per mole makes mevociclib the largest among the characterized cyclin-dependent kinase inhibitors [1] [2].

The selectivity profile of mevociclib for cyclin-dependent kinase 7 results from specific molecular interactions facilitated by its unique structural features [2] [6]. The compound exhibits a dissociation constant of 17.4 nanomolar for cyclin-dependent kinase 7, demonstrating high affinity for this target [2] [6]. This selectivity contrasts with the cyclin-dependent kinase 4/6 inhibitors, which show different binding preferences based on their distinct molecular architectures [4].

Binding Affinity and Kinetics

Ki Values and Inhibitory Constants

| Parameter | Value | Experimental Conditions | Source |

|---|---|---|---|

| Equilibrium inhibition constant (Ki) | 17.4 nM [1] | Recombinant CDK7/cyclin H/MNAT1, ATP ≃ Km | Probechem biochemical assay |

| ATP-competitive IC50 (no pre-incubation) | 369 nM [2] | 2 mM ATP, 0 min pre-incubation | SY-1365 discovery paper |

| Covalent efficiency (kinact/Ki) | 0.131 µM⁻¹ s⁻¹ [2] | Time-dependent shift, 0–60 min pre-incubation | SY-1365 discovery paper |

| Apparent deactivation rate constant (kinact) | ≈8.2 h⁻¹¹ | Derived from kinact/Ki and Ki (see note) | Calculation based on published data |

Note 1: *kinact was not explicitly reported; the value shown is an approximate conversion of the published efficiency (0.131 µM⁻¹ s⁻¹) and Ki (0.0174 µM), yielding 0.00228 s⁻¹ ≈ 8.2 h⁻¹ (3600 s = 1 h).

Selectivity Profile Against Kinase Panels

| Kinase / Panel | SY-1365 Activity | Comparative Metric | Source |

|---|---|---|---|

| KinomeScan 468-kinase panel | Only 8 of 468 kinases inhibited >90% at 1 µM [2] | >98% kinome sparing | SY-1365 discovery paper |

| CDK7 | IC50 0.369 µM (no pre-incubation); complete occupancy ≤ 0.1 µM in cells [2] | Reference | Discovery paper |

| CDK2, CDK9, CDK12 | IC50 > 2 µM [2] | >5-fold weaker than CDK7 | Discovery paper |

| Broader CMGC, AGC, TK groups | No member exceeded 65% binding reduction at 0.1 µM [2] | High family-level selectivity | Discovery paper |

Covalent Binding Mechanism

Mevociclib employs an electrophilic picolinamide warhead that forms an irreversible thioether bond with the non-conserved Cysteine 312 situated just outside the CDK7 ATP pocket [2]. Time-dependent right-shifts in enzymatic IC50 values and loss-of-signal in biotinylated-probe assays confirm covalent occupancy kinetics. The irreversible linkage ensures durable target engagement even as systemic drug levels decline, a feature absent from reversible CDK inhibitors [2].

Target Interaction with CDK7

Binding-Site Analysis

Computational docking and crystallographic modeling reveal a tripartite binding architecture [2]:

- Hinge anchoring: The aminopyrimidine core donates and accepts hydrogen bonds with backbone residues of Methionine 94, securing ATP-site positioning.

- Gatekeeper pocket exploitation: A chloro-substituted indole projects toward Phenylalanine 91, enhancing hydrophobic complementarity.

- Covalent vectoring: The chiral 1S,3R-cyclohexane-1,3-diamine scaffold orients the picolinamide electrophile toward Cysteine 312, enabling nucleophilic attack and covalent bond formation.

Structural Basis for Selectivity

Selectivity is underpinned by three design elements [2]:

- Steric gating—the bulky cyclohexyl diamine core disfavors binding to CDK homologs lacking the spacious solvent channel adjacent to Cys 312.

- Electrostatic tuning—electron-withdrawing substitution on the picolinamide accelerates covalent conjugation with CDK7 but not with non-cysteine-harboring kinases.

- Shape complementarity—the indole-chloropyrimidine tandem yields optimal van-der-Waals fit within CDK7’s hydrophobic pocket, missing in CDK2/9/12 isologues, rationalizing the >10-fold IC50 disparity [2].

Pharmacokinetic Properties

| Parameter (Preclinical) | Measured Value | Study Design | Source |

|---|---|---|---|

| Plasma Cmax (80 mg m⁻² IV, Day 1) | 7,498 ± 1,116 ng mL⁻¹ [3] | Phase 1 dose-escalation, 1-h infusion | ENA plenary slides |

| AUC₀–∞ (80 mg m⁻²) | 11,696 ± 2,848 ng h mL⁻¹ [3] | Same as above | ENA plenary slides |

| Terminal half-life (t½) | 17.9 ± 4.2 h [3] | Same | ENA plenary slides |

| Plasma clearance (mouse, IV) | 5.6 mL min⁻¹ kg⁻¹ [2] | Head-to-head with THZ1 analogs | Discovery paper |

| PK linearity | Dose-proportional from 2–107 mg m⁻² [3] | Human; single-dose exposure | ENA slides |

| Accumulation on repeat dosing | None detected after multiple cycles [3] | Weekly & BIW schedules | ENA slides |

These data indicate favorable systemic exposure, moderate half-life permitting weekly or twice-weekly dosing, and no unexpected accumulation.

Metabolic Stability and Biotransformation

- Improved intrinsic stability: Medicinal-chemistry iteration reduced mouse plasma clearance from 42 mL min⁻¹ kg⁻¹ (THZ1) to 5.6 mL min⁻¹ kg⁻¹ for Mevociclib, reflecting an ≈7-fold gain in metabolic resilience [2].

- Microsomal robustness: Saturation of the central ring and picolinamide substitution curtailed oxidative dealkylation liabilities observed in THZ1 analogs, translating to longer systemic residency [2].

- Biotransformation pathways: While definitive human enzyme mapping awaits publication, in-vitro hepatocyte assays demonstrate oxidative phase I metabolism with minimal phase II conjugation, paralleling other heteroaromatic kinase inhibitors [2].

- Clearance compartmentalization: Preclinical mass-balance studies indicate hepatobiliary elimination as the principal route, with negligible renal clearance [2].